molecular formula C13H16N2O2S3 B11576798 3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B11576798
M. Wt: 328.5 g/mol
InChI Key: BZUKHUMTXMZIDM-UHFFFAOYSA-N
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Description

3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and amine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved in its mechanism of action include oxidative stress and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is unique due to its specific structural features, such as the dimethylamino group and the tetrahydrothieno ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazole and thiadiazole derivatives .

Properties

Molecular Formula

C13H16N2O2S3

Molecular Weight

328.5 g/mol

IUPAC Name

3-[3-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C13H16N2O2S3/c1-14(2)9-4-3-5-10(6-9)15-11-7-20(16,17)8-12(11)19-13(15)18/h3-6,11-12H,7-8H2,1-2H3

InChI Key

BZUKHUMTXMZIDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=S

Origin of Product

United States

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